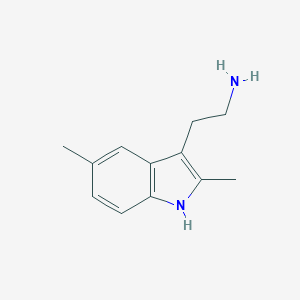

2,5-二甲基色胺

描述

2,α-Dimethyltryptamine (2,α-DMT) is a tryptamine and a lesser-known psychedelic drug. It is the 2,α-di methyl analog of DMT . Its synthesis was first reported in 1965 . Alexander Shulgin lists the dosage as 300-500 mg, and the duration as 7–10 hours .

Synthesis Analysis

The synthesis of 3-[2-(dimethyl-amino)ethyl]-1H-indol-4-yl dihydrogen phosphate (psilocybin) has been described in a study . The protocol outlines the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .

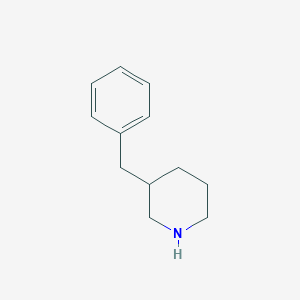

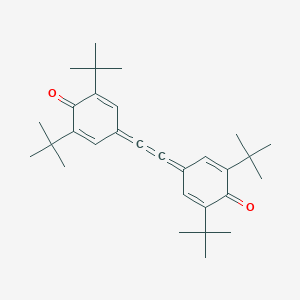

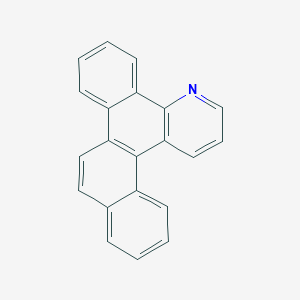

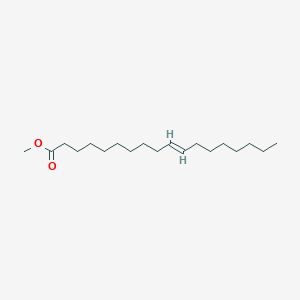

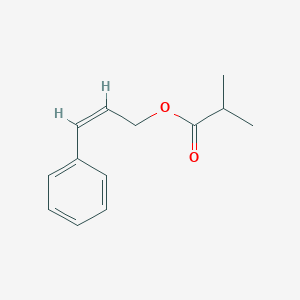

Molecular Structure Analysis

DMT acts as a non-selective agonist at most or all of the serotonin receptors . The chemical root structure of DMT is similar to the anti-migraine drug sumatriptan .

Chemical Reactions Analysis

The main mechanism of action for DMT and related psychedelic substances is widely accepted to be agonism at the serotonin receptors 5-HT 1A,2A,2C .

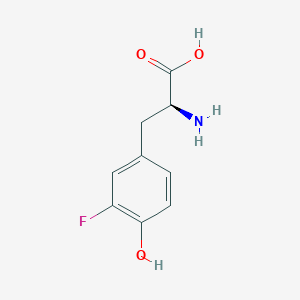

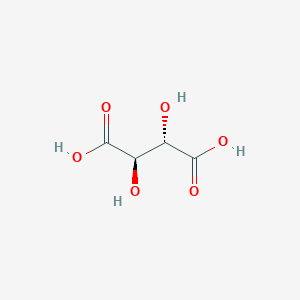

Physical And Chemical Properties Analysis

DMT is a white crystalline powder derived from certain plants found in Mexico, South America, and parts of Asia, such as Psychotria viridis .

科学研究应用

Role as an Endogenous Hallucinogen

DMT is known as an endogenous hallucinogen . It has been the subject of extensive research to determine its role and function in the brain . The experiences derived from the administration of hallucinogens are often compared to dream states .

Biosynthesis and Metabolism in the Brain

Research has focused on DMT’s biosynthesis and metabolism in the brain and peripheral tissues . The presence of necessary biosynthetic machinery in the brain, both AADC and INMT, suggests mechanisms for a rapid biochemical response to signaling and DMT formation .

Detection in Body Fluids and Brain

Numerous studies have been conducted to detect DMT in body fluids and the brain . These studies aim to establish a better understanding of DMT’s presence and role in the human body .

Therapeutic Roles

DMT has potential therapeutic roles. It has been studied for its transformative effects on mental well-being, particularly for conditions like depression, anxiety, and post-traumatic stress disorder .

Neuroplasticity and Neuritogenesis

DMT has implications in promoting neuroplasticity via neuritogenesis . Neuroplasticity is crucial to both healthy states and many forms of mental illness and neurodegeneration .

Neurogenesis

DMT may enhance neurogenesis, especially for neurodegenerative conditions . This could aid recovery from brain injuries, including neurorehabilitation and neuroregeneration .

作用机制

Target of Action

2,5-Dimethyltryptamine (DMT) primarily targets the serotonin receptors . It acts as a non-selective agonist at most or all of the serotonin receptors . DMT is a partial agonist to several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7, with varying affinities . The primary receptors are thought to be the 1A, 2A, and 2C subtypes .

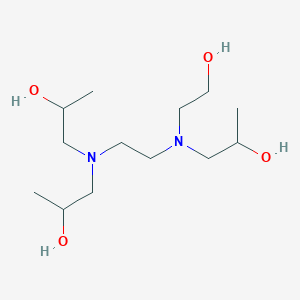

Mode of Action

DMT interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . It binds to serotonin receptors, mimicking the effects of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Biochemical Pathways

DMT promotes neuroplasticity via neuritogenesis . It interacts with serotonergic, sigma-1, and trace amine-associated receptors and their associated signaling pathways . The connection between DMT and neuroplasticity offers the potential for forming new neural connections, improving learning, memory, and aiding recovery from brain injuries .

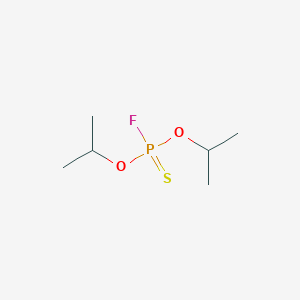

Pharmacokinetics

DMT exhibits very rapid clinical pharmacokinetics . In vitro clearance of DMT was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 . DMT was rapidly cleared for all doses: mean elimination half-life was 9–12 min .

Result of Action

DMT treatment activates the subgranular neurogenic niche regulating the proliferation of neural stem cells, the migration of neuroblasts, and promoting the generation of new neurons in the hippocampus . This enhances adult neurogenesis and improves spatial learning and memory tasks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMT. For instance, stress increases its levels in mammals . Furthermore, the demonstration of mechanisms for the protection, storage, release, and reuptake of DMT would demonstrate that higher concentrations of DMT could be reached in the synaptic cleft and at neuronal receptors than would have to occur from formation and transport from the periphery .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMWYFWSISWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292030 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyltryptamine | |

CAS RN |

1079-44-3 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。